molecular formula C14H17N3O2S B2446207 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 380574-72-1

5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2446207
CAS RN: 380574-72-1
M. Wt: 291.37
InChI Key: HIUUMQJLYGAOJZ-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, also known as MOT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOT is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Properties

The derivative of 1,2,4-triazole, particularly the 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, is primarily involved in the synthesis and study of its physicochemical properties. It serves as a fundamental structure in the development of various biologically active substances. Research has highlighted its significant pharmacological potential, including antitumor, anti-inflammatory, and antioxidant activities (Sameluk & Kaplaushenko, 2015).

Additionally, the compound has been used in synthesizing new derivatives like iminoethers of 2-(5-(2-, 3-, 4-methoxyphenyl and 3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-ylthio)acetatic acids, indicating its role in creating a variety of chemical structures (Sameluk & Kaplaushenko, 2015). Further, its derivatives have been investigated for their physical and chemical properties and have undergone primary pharmacological screening, showcasing their significance in scientific research.

Pharmacological Potential

Studies have shown that derivatives of 5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibit promising pharmacological activities. The compound and its derivatives are part of a class that can exhibit antitumor, anti-inflammatory, and antioxidant activities, which are highly valuable in medicinal chemistry and pharmacology (Sameluk & Kaplaushenko, 2015).

Antiradical Activity

The compound's derivatives have also been studied for their antiradical activity. One study highlights that 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives exhibit significant antiradical activity. This property is crucial as it may contribute to the development of antioxidants that can mitigate the effects of free radicals on the body, potentially preventing or treating various diseases like diabetes and autoimmune diseases (Safonov & Nosulenko, 2021).

Anti-Tuberculosis Activity

Additionally, certain derivatives have shown anti-tuberculosis activity, particularly against the M. bovis strain. This finding is significant for developing new treatments for tuberculosis, a disease that remains a global health challenge (Safonov & Zazharskyi, 2019).

Molecular Structure Analysis

The molecular and crystal structures of derivatives like 4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione have been determined through X-ray diffraction analysis. These studies provide insights into the structural details of these compounds, which is crucial for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Askerov et al., 2019).

properties

IUPAC Name

3-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-18-11-6-4-10(5-7-11)13-15-16-14(20)17(13)9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUUMQJLYGAOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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